Cyclobenzaprine Hydrochloride is a centrally-acting skeletal muscle relaxant with a tricyclic structure. [, , , , , , ] Its chemical name is 3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine hydrochloride. [, ] It is often compared to tricyclic antidepressants due to structural similarities and its potential for producing similar analytical results in toxicology assays. [, ] Despite its widespread use, its exact mechanism of action remains elusive. [, ]
The synthesis of cyclobenzaprine typically involves a multi-step process that can be simplified into a one-pot reaction. A notable method includes the reaction of 5-dibenzosuberenone with a Grignard reagent derived from 3-dimethylaminopropyl chloride. This reaction occurs at low temperatures (0-15°C) and proceeds through hydrolysis and dehydration steps without isolating intermediate compounds.
This method yields cyclobenzaprine hydrochloride with high purity (>99.90% by high-performance liquid chromatography) and efficiency (70-80% yield) while minimizing the need for extensive purification steps .
Cyclobenzaprine features a tricyclic structure composed of two benzene rings fused to a central cyclobutane ring, along with a dimethylamino side chain. This unique structure contributes to its pharmacological activity.
Cyclobenzaprine Structure
The compound exhibits several functional groups, including tertiary amines and aromatic systems, which are critical for its interaction with neurotransmitter receptors in the central nervous system.
Cyclobenzaprine undergoes various chemical reactions, primarily oxidation, which has been identified as a significant degradation pathway for the hydrochloride salt form. Analytical methods such as high-performance liquid chromatography combined with mass spectrometry have been employed to identify degradation products.
Cyclobenzaprine primarily acts as a central nervous system depressant, influencing neurotransmitter activity in the brain. It is believed to work by inhibiting the reuptake of norepinephrine, leading to increased levels of this neurotransmitter in synaptic clefts.
Cyclobenzaprine hydrochloride exhibits several notable properties:
These properties are essential for its formulation into tablets or capsules used in clinical practice.
Cyclobenzaprine is primarily used in clinical settings for:
Cyclobenzaprine was first synthesized in 1961 during research into tricyclic compounds with psychotropic properties. Initially investigated for its potential antidepressant effects due to its structural resemblance to imipramine, clinical studies revealed its unique skeletal muscle relaxant properties instead. The compound gained FDA approval in 1977 for short-term treatment of acute musculoskeletal spasms under the brand name Flexeril®. By the 2000s, it had become one of the most prescribed muscle relaxants in the United States, with over 13 million annual prescriptions. A significant advancement occurred in 2007 with the introduction of Amrix®, an extended-release formulation utilizing Diffucaps® bead technology to enable once-daily dosing and mitigate peak-related side effects [1] [2] [6].
Table 1: Key Milestones in Cyclobenzaprine Development
Year | Development Milestone |
---|---|
1961 | Initial synthesis |
1977 | FDA approval of immediate-release formulation |
2003 | Validation of efficacy for 5mg dose |
2007 | FDA approval of extended-release capsules (Amrix®) |
2022 | Ranked 45th most prescribed medication in the US |
Cyclobenzaprine (chemical name: 3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine; molecular formula: C₂₀H₂₁N) belongs to the dibenzocycloheptene class of tricyclic compounds. Its core structure consists of a central seven-membered ring flanked by two benzene rings, with a propylamine side chain featuring a terminal dimethylamino group. This architecture places it in close structural kinship with tricyclic antidepressants (TCAs), particularly amitriptyline. The critical distinction lies in the presence of a single double bond within the central heptane ring of cyclobenzaprine, whereas amitriptyline possesses a fully saturated central ring. This seemingly minor alteration redirects its pharmacological activity toward muscle relaxation rather than mood modulation [1] [7] [9].
Table 2: Structural Comparison of Cyclobenzaprine and Amitriptyline
Structural Feature | Cyclobenzaprine | Amitriptyline |
---|---|---|
Central Ring System | 7-membered with double bond | Fully saturated 7-membered ring |
Side Chain | -CH₂-CH₂-N(CH₃)₂ | -CH₂-CH₂-N(CH₃)₂ |
Molecular Weight (g/mol) | 275.39 | 277.40 |
IUPAC Name | 3-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine | 3-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)-N,N-dimethylpropan-1-amine |
Cyclobenzaprine is pharmacologically classified as a centrally acting skeletal muscle relaxant, distinguishing it from peripherally acting agents (e.g., dantrolene) or spasticity-targeting drugs (e.g., baclofen). Its primary site of action is the brainstem, where it modulates supraspinal inhibitory pathways. Key mechanisms include:
Table 3: Receptor Binding Profile of Cyclobenzaprine
Target | Affinity (Ki, nM) | Action |
---|---|---|
Serotonin Transporter (SERT) | 108 | Inhibitor |
Norepinephrine Transporter (NET) | 36 | Inhibitor |
5-HT₂ₐ Receptor | 5.2–29 | Antagonist |
5-HT₂c Receptor | 5.2–57 | Antagonist |
Histamine H₁ Receptor | 1.3 | Antagonist |
α₁-Adrenergic Receptor | 5.6 | Antagonist |
Muscarinic M₁ Receptor | 7.9 | Antagonist |
Pharmacokinetic properties further support its central actions: high protein binding (93%), extensive tissue distribution (volume of distribution = 146 L), and metabolism primarily via hepatic CYP3A4/1A2 into active metabolites like norcyclobenzaprine. The extended-release formulation employs Diffucaps® technology—multi-layered polymer beads that control diffusion—to sustain plasma concentrations over 24 hours, contrasting sharply with the fluctuating peaks of immediate-release formulations [5] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7